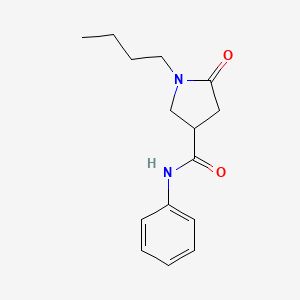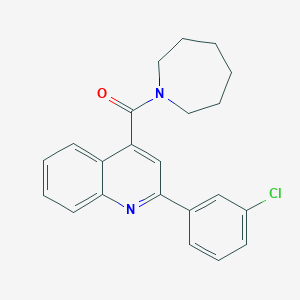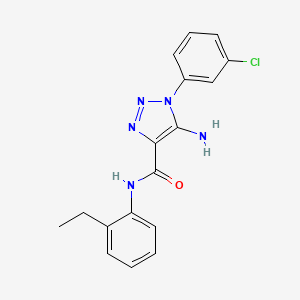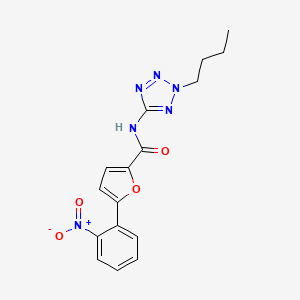![molecular formula C19H17NO3S2 B4584184 2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)
2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one
Overview
Description
This compound is part of a broader class of chemicals known for their potential in various applications due to unique structural features and reactive sites. These sites allow for specific interactions at the molecular level, leading to a wide range of chemical behaviors and applications.
Synthesis Analysis
Synthesis of structurally related compounds often involves the reaction of specific precursors under controlled conditions. For example, the synthesis of thiazolidinones and thiadiazoles typically involves cyclization reactions of thioamides or mercapto acids with aldehydes or ketones. One study detailed the synthesis of a thiazolidinone derivative by reacting thiadiazole with mercaptoacetic acid, highlighting the versatility of these methods in synthesizing heterocyclic compounds (Li-he Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of heterocyclic rings, such as thiazolidinones or thiadiazoles, which play a critical role in their chemical reactivity and interaction with biological targets. X-ray crystallography and spectroscopic methods, such as NMR and IR, are commonly employed to elucidate the structure and confirm the identity of synthesized compounds. For instance, structural analysis of related compounds reveals specific ring conformations and substituent effects critical for their biological activity (P. Delgado et al., 2005).
Chemical Reactions and Properties
Chemical reactivity and properties are influenced by the functional groups attached to the core structure. Thiazolidinones and thiadiazoles, for example, participate in hydrogen bonding and exhibit various chemical reactivities depending on their substitution patterns. Studies have explored these compounds' abilities to undergo further chemical transformations, such as oxidation or cyclization, leading to a diverse array of derivatives with potential applications (F. S. Teplyakov et al., 2013).
Scientific Research Applications
Photodynamic Therapy Applications
A study elaborated on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, including structures related to 2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one. These compounds exhibit promising properties for photodynamic therapy (PDT) due to their high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment. The study underscores the importance of the structural features of these compounds in enhancing their photophysical and photochemical properties for effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal Activity
Another research effort focused on the synthesis of 2-mercapto-5-methoxy-1H-benzimidazole derivatives, closely related to the chemical structure of interest, and their testing against plant pathogenic fungi. The study found that these compounds, particularly when treated with hydrazinehydrate, exhibit significant antifungal activity, offering potential applications in agriculture for the protection of crops against fungal diseases (Jebur & Ismail, 2019).
Ion Sensing Technology
Research into mercapto thiadiazoles self-assembled on gold nanoparticles for use in carbon paste sensors has demonstrated their high selectivity and sensitivity towards copper ions (Cu2+). These findings highlight the potential application of compounds like 2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one in environmental monitoring and industrial processes where accurate detection of copper ions is crucial (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).
properties
IUPAC Name |
(5E)-5-[[4-methoxy-3-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c1-12-3-5-13(6-4-12)11-23-16-9-14(7-8-15(16)22-2)10-17-18(21)20-19(24)25-17/h3-10H,11H2,1-2H3,(H,20,21,24)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYAPUSDBLEIN-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)/C=C/3\C(=O)NC(=S)S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)
![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)


![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)


![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)
![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4584186.png)
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)